N-methylpropanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpropanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is a crystalline solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpropanimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of isobutyronitrile with dry hydrogen chloride in ethanol. The solution is stirred at room temperature for two days, followed by the addition of ammonia in absolute ethanol. The reaction mixture is stirred for five hours, and the precipitated ammonium chloride is filtered off. The clear solution is then treated with sodium ethanolate and diethyl malonate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted amidines or related derivatives.
Scientific Research Applications
N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and nitriles.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The compound’s reactivity is influenced by the presence of the methyl group, which enhances its nucleophilicity. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
N-methylpropanimidamide hydrochloride can be compared with other similar compounds such as:
- 2-methylpropanimidamide hydrochloride
- 3-methoxypropanimidamide hydrochloride
- 4-methylpentanimidamide hydrochloride
Uniqueness
This compound is unique due to its specific reactivity and the presence of the methyl group, which enhances its nucleophilicity compared to other similar compounds. This makes it particularly useful in certain organic synthesis reactions where higher reactivity is desired.
Properties
CAS No. |
2694728-78-2 |
---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.